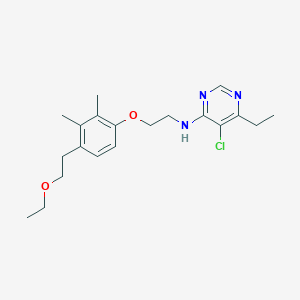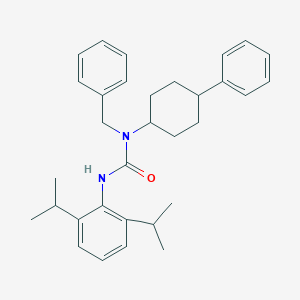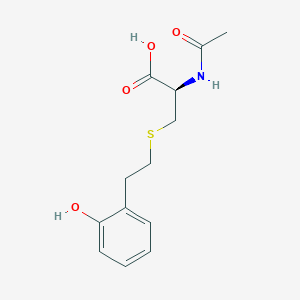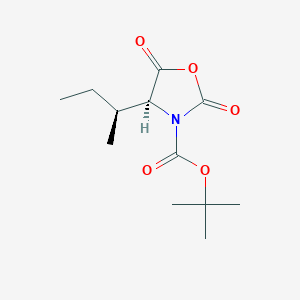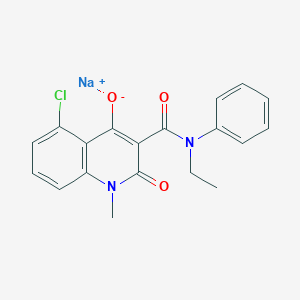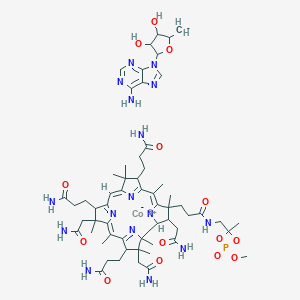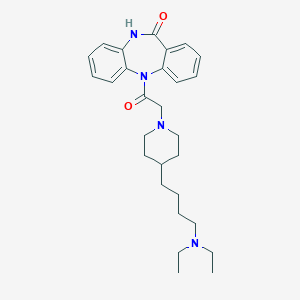
5-((4-(4-(Diethylamino)butyl)-1-piperidinyl)acetyl)-10,11-dihydrobenzo(b,e)(1,4)diazepine-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-(4-(Diethylamino)butyl)-1-piperidinyl)acetyl)-10,11-dihydrobenzo(b,e)(1,4)diazepine-11-one, commonly known as DIBPD, is a chemical compound that belongs to the class of benzodiazepines. It is a potent and selective ligand for the α2/α3-subtypes of GABAA receptors, which are involved in the regulation of anxiety, sleep, and sedation. DIBPD has been studied extensively for its potential therapeutic applications in the treatment of anxiety disorders and sleep disorders.
Mécanisme D'action
DIBPD acts as a positive allosteric modulator of GABAA receptors, which are the major inhibitory neurotransmitter receptors in the brain. By binding to the α2/α3-subtypes of GABAA receptors, DIBPD enhances the inhibitory effects of GABA on neuronal activity, leading to a decrease in anxiety, arousal, and wakefulness. DIBPD also has some affinity for the α1-subtype of GABAA receptors, which are involved in the sedative and hypnotic effects of benzodiazepines.
Biochemical and Physiological Effects:
DIBPD has been shown to have a range of biochemical and physiological effects in animal and human studies. These include anxiolytic, sedative, hypnotic, muscle relaxant, anticonvulsant, and amnesic effects. DIBPD has also been found to modulate the release of various neurotransmitters, including GABA, glutamate, dopamine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
DIBPD has several advantages as a research tool for studying the role of GABAA receptors in neuropsychiatric disorders. It is a potent and selective ligand for the α2/α3-subtypes of GABAA receptors, which are the main targets for benzodiazepines in the brain. DIBPD has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, DIBPD has some limitations as a research tool, including its high cost, limited availability, and potential for side effects such as sedation and amnesia.
Orientations Futures
There are several future directions for research on DIBPD and its potential therapeutic applications. One area of interest is the development of more selective and potent ligands for the α2/α3-subtypes of GABAA receptors, which could have improved efficacy and safety profiles compared to existing benzodiazepines. Another area of interest is the investigation of the role of GABAA receptors in the pathophysiology of neuropsychiatric disorders, such as anxiety, depression, and schizophrenia, and the development of novel treatments based on this knowledge. Finally, there is a need for further research on the long-term effects of DIBPD and other benzodiazepines on brain function and cognition, particularly in elderly and vulnerable populations.
Méthodes De Synthèse
DIBPD can be synthesized by a multistep process involving the reaction of 4-(4-(Diethylamino)butyl)-1-piperidinylamine with 10,11-dihydrobenzo[b][1,4]diazepine-5,11-dione in the presence of a suitable solvent and a catalyst. The reaction proceeds via a series of intermediate steps, including N-alkylation, ring closure, and oxidation, to yield the final product in high purity and yield.
Applications De Recherche Scientifique
DIBPD has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in the treatment of anxiety disorders, sleep disorders, and other neuropsychiatric conditions. In animal models, DIBPD has been shown to have anxiolytic, sedative, and hypnotic effects, which are mediated by its selective binding to the α2/α3-subtypes of GABAA receptors. In clinical trials, DIBPD has been found to be effective in reducing anxiety symptoms and improving sleep quality in patients with generalized anxiety disorder, panic disorder, and insomnia.
Propriétés
Numéro CAS |
142860-99-9 |
|---|---|
Nom du produit |
5-((4-(4-(Diethylamino)butyl)-1-piperidinyl)acetyl)-10,11-dihydrobenzo(b,e)(1,4)diazepine-11-one |
Formule moléculaire |
C28H38N4O2 |
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
11-[2-[4-[4-(diethylamino)butyl]piperidin-1-yl]acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C28H38N4O2/c1-3-30(4-2)18-10-9-11-22-16-19-31(20-17-22)21-27(33)32-25-14-7-5-12-23(25)28(34)29-24-13-6-8-15-26(24)32/h5-8,12-15,22H,3-4,9-11,16-21H2,1-2H3,(H,29,34) |
Clé InChI |
SRLMLQNXERJQPS-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=CC=CC=C42 |
SMILES canonique |
CCN(CC)CCCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=CC=CC=C42 |
Autres numéros CAS |
142860-99-9 |
Synonymes |
5-((4-(4-(diethylamino)butyl)-1-piperidinyl)acetyl)-10,11-dihydrobenzo(b,e)(1,4)diazepine-11-one DIBA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B132434.png)
